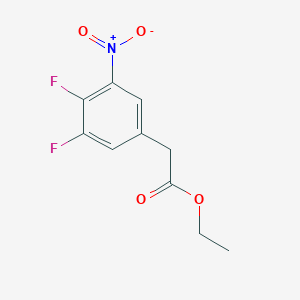

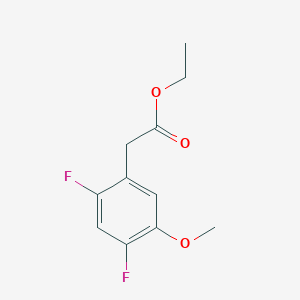

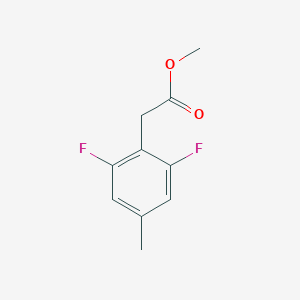

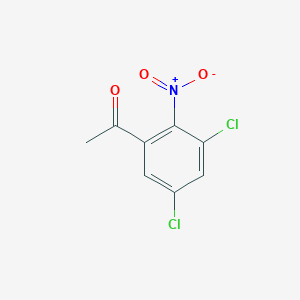

![molecular formula C7H5N5 B1413063 6-シアノアミドイミダゾ[1,2-b]ピリダジン CAS No. 2091730-89-9](/img/structure/B1413063.png)

6-シアノアミドイミダゾ[1,2-b]ピリダジン

説明

Imidazo[1,2-b]pyridazin-6-ylcyanamide is a compound that has been recognized as a potential drug moiety . It is found in many approved and experimental drugs . The imidazo[1,2-b]pyridazine moiety binds to the hinge region of kinases, and substitutions at positions 2, 3, 6, 7, and 8 dictate kinase selectivity and potency .

科学的研究の応用

センサーとイメージング

これらの化合物は、発光特性を持つため、センサーやイメージング剤の開発に役立ちます。それらは共焦点顕微鏡やその他のイメージング技術を使用して、生物学的プロセスを可視化するために使用できます。

これらのアプリケーションのそれぞれは、6-シアノアミドイミダゾ[1,2-b]ピリダジンの独自の化学構造と特性を活用しており、科学研究のさまざまな分野におけるその汎用性と可能性を実証しています。 この化合物は、有機合成における足場として作用する能力と生物学的活性は特に注目に値し、イノベーションと発見のための多くの可能性を提供しています .

作用機序

Target of Action

Imidazo[1,2-b]pyridazin-6-ylcyanamide has been identified as an inhibitor of IL-17A and TAK1 kinase . IL-17A is a major pathological cytokine secreted from Th17 cells, which plays a key role in chronic inflammation and is a major driver of tissue damage . TAK1 is a serine/threonine kinase that is important for cell growth, differentiation, and apoptosis .

Mode of Action

The compound interacts with its targets, IL-17A and TAK1 kinase, inhibiting their activity. This inhibition disrupts the normal function of these proteins, leading to changes in cellular processes .

Biochemical Pathways

The inhibition of IL-17A and TAK1 kinase by Imidazo[1,2-b]pyridazin-6-ylcyanamide affects several biochemical pathways. IL-17A is involved in immune and inflammatory responses to pathogens, but can also contribute to chronic autoimmune diseases . TAK1 kinase is involved in various extracellular signals trigger activation, including cytokines, growth factors, and Toll-like receptor ligands .

Pharmacokinetics

The compound’s ability to inhibit tak1 kinase at nanomolar concentrations suggests it may have good bioavailability .

Result of Action

The inhibition of IL-17A and TAK1 kinase by Imidazo[1,2-b]pyridazin-6-ylcyanamide can lead to a reduction in inflammation and cell growth, respectively. This can have therapeutic effects in conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis , as well as multiple myeloma .

生化学分析

Biochemical Properties

Imidazo[1,2-b]pyridazin-6-ylcyanamide plays a crucial role in biochemical reactions, particularly as an inhibitor of specific kinases. It has been shown to inhibit the enzymatic activity of transforming growth factor-β activated kinase (TAK1) with an IC50 of 55 nM . This inhibition is significant because TAK1 is involved in cell growth, differentiation, and apoptosis. The compound interacts with TAK1 by binding to its active site, thereby preventing its phosphorylation and subsequent activation. Additionally, imidazo[1,2-b]pyridazin-6-ylcyanamide has been found to inhibit interleukin-17A (IL-17A), a pro-inflammatory cytokine involved in chronic inflammation and autoimmune diseases .

Cellular Effects

Imidazo[1,2-b]pyridazin-6-ylcyanamide has profound effects on various types of cells and cellular processes. In multiple myeloma cell lines, such as MPC-11 and H929, the compound inhibits cell growth with GI50 values as low as 30 nM . This inhibition is achieved through the suppression of TAK1 activity, which is essential for the survival and proliferation of these cancer cells. Furthermore, the compound’s inhibition of IL-17A signaling pathways reduces inflammation and immune responses in autoimmune diseases . This dual action makes imidazo[1,2-b]pyridazin-6-ylcyanamide a promising therapeutic agent for both cancer and autoimmune disorders.

Molecular Mechanism

The molecular mechanism of imidazo[1,2-b]pyridazin-6-ylcyanamide involves its binding interactions with specific biomolecules. The compound binds to the active site of TAK1, inhibiting its kinase activity and preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts the TAK1-mediated signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells. Additionally, imidazo[1,2-b]pyridazin-6-ylcyanamide inhibits IL-17A by binding to its receptor, IL-17R, thereby blocking the cytokine’s pro-inflammatory effects . These molecular interactions highlight the compound’s potential as a targeted therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of imidazo[1,2-b]pyridazin-6-ylcyanamide have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory activity against TAK1 and IL-17A over extended periods . Degradation studies have shown that the compound can undergo hydrolysis under acidic conditions, leading to a loss of activity. Long-term studies in vitro have demonstrated sustained inhibition of cell proliferation and inflammation, indicating the compound’s potential for chronic therapeutic use .

Dosage Effects in Animal Models

The effects of imidazo[1,2-b]pyridazin-6-ylcyanamide vary with different dosages in animal models. At low doses, the compound effectively inhibits TAK1 and IL-17A, leading to reduced tumor growth and inflammation . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating a narrow therapeutic window. These findings underscore the importance of careful dosage optimization in preclinical and clinical studies to maximize therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

Imidazo[1,2-b]pyridazin-6-ylcyanamide is involved in several metabolic pathways. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated and demethylated metabolites . These metabolites are further conjugated with glucuronic acid and excreted via the urine. The compound’s metabolism can affect its bioavailability and therapeutic efficacy, highlighting the need for pharmacokinetic studies to optimize dosing regimens .

Transport and Distribution

Within cells and tissues, imidazo[1,2-b]pyridazin-6-ylcyanamide is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with specific transporters and binding proteins, facilitating its uptake and accumulation in target tissues. This distribution pattern is crucial for achieving therapeutic concentrations at the site of action while minimizing systemic exposure and potential side effects .

Subcellular Localization

The subcellular localization of imidazo[1,2-b]pyridazin-6-ylcyanamide plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with TAK1 and IL-17R . Additionally, post-translational modifications such as phosphorylation and ubiquitination can influence the compound’s localization and stability. These modifications may direct the compound to specific cellular compartments, enhancing its therapeutic effects .

特性

IUPAC Name |

imidazo[1,2-b]pyridazin-6-ylcyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N5/c8-5-10-6-1-2-7-9-3-4-12(7)11-6/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGRGWYOCXWPULG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN2N=C1NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。